Pentafluorophenylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenylphosphate is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to a phosphate moiety. This compound is known for its high reactivity and is widely used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorophenylphosphate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pentafluorophenylphosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form pentafluorophenol and phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, the major products can include pentafluorophenyl-substituted amines, alcohols, or thiols.
Hydrolysis Products: The primary products of hydrolysis are pentafluorophenol and phosphoric acid derivatives.
Scientific Research Applications
Pentafluorophenylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds without racemization.
Biology: In bioconjugation, this compound is employed to attach biomolecules such as proteins and peptides to various surfaces or other molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentafluorophenylphosphate involves its high reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the phosphate moiety more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Pentafluorophenylborane: Another compound with a pentafluorophenyl group, known for its use in catalysis and as a Lewis acid.
Pentafluorophenylacrylate: Used in polymer chemistry for the preparation of functionalized polymers.
Uniqueness: Pentafluorophenylphosphate is unique due to its combination of high reactivity and stability, making it a versatile reagent in both organic synthesis and bioconjugation. Its ability to form strong bonds with nucleophiles while maintaining the integrity of the phosphate group sets it apart from other similar compounds.
Properties
CAS No. |
857186-81-3 |
---|---|
Molecular Formula |
C6H2F5O4P |
Molecular Weight |
264.044 |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H2F5O4P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14) |
InChI Key |
CDJCWEPKSBUOBR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(O)O |
Synonyms |
Pentafluorophenyl Phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.